Stereochemical Superiority: (2S,5S)-Avibactam Exhibits Enhanced Potency vs. Relebactam in Class A β-Lactamase Inhibition
The (2S,5S)-Avibactam sodium salt demonstrates a quantifiable potency advantage over the related DBO inhibitor relebactam in biochemical assays. Against purified class A serine β-lactamases (SBLs), avibactam is a superior inhibitor, with reported 9- to 120-fold lower half-maximal inhibitory concentration (IC50) values [1]. Specifically, for the clinically relevant KPC-2 carbapenemase, avibactam exhibits an apparent inhibition constant (Ki app) of 0.060 ± 0.004 µM, which is numerically equivalent to relebactam's Ki app but is achieved with a 2.7-fold faster carbamoylation rate (k2/K) of 25,000 ± 20 M⁻¹s⁻¹ compared to 9,100 ± 109 M⁻¹s⁻¹ for relebactam [2].
| Evidence Dimension | Inhibition kinetics against KPC-2 β-lactamase |
|---|---|
| Target Compound Data | Ki app = 0.060 ± 0.004 µM; k2/K = 25,000 ± 20 M⁻¹s⁻¹ |
| Comparator Or Baseline | Relebactam: Ki app = 0.060 ± 0.0007 µM; k2/K = 9,100 ± 109 M⁻¹s⁻¹ |
| Quantified Difference | 2.7-fold faster carbamoylation rate (k2/K) for avibactam |
| Conditions | Purified KPC-2 enzyme; kinetic assays |
Why This Matters
This confirms that for precise mechanistic studies or assay development requiring the most potent DBO scaffold, (2S,5S)-avibactam provides a more robust inhibitory signal than relebactam.
- [1] Tooke CL, et al. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam. Antimicrob Agents Chemother. 2019;63(10):e00564-19. PMID: 31383664. View Source
- [2] Brunetti F, et al. Inhibition kinetic parameters comparison for avibactam and relebactam. Antimicrob Agents Chemother. 2025;69(6):e01915-24. Table 3. View Source
